molecular formula C6H10N2O B8764205 (2,5-Dimethyl-1H-imidazol-4-yl)methanol

(2,5-Dimethyl-1H-imidazol-4-yl)methanol

Cat. No. B8764205
M. Wt: 126.16 g/mol
InChI Key: ZJPCLNLMECIJKX-UHFFFAOYSA-N
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Patent
USRE030511

Procedure details

A 42.2 gm. portion of 2,5-dimethyl-4-imidazolemethanol and 44.8 ml. of concentrated nitric acid are mixed. When the initial reaction subsides, the solution is heated on a steam bath for 1 hour. The reaction mixture is neutralized with concentrated aqueous sodium carbonate, then concentrated under vacuum. After leaching the residue with 150 ml. of hot ethanol several times, the combined organic solution are concentrated under vacuum. Chromatographing the residual oil on silica gel gives a solid which is recrystallized from isopropanolethyl acetate to give the desired product, m.p. 164.5°-166° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([CH3:9])=[C:5]([CH2:7][OH:8])[N:6]=1.[N+]([O-])(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>>[CH3:1][C:2]1[NH:3][C:4]([CH3:9])=[C:5]([CH:7]=[O:8])[N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC(=C(N1)CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the initial reaction subsides
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated on a steam bath for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
of hot ethanol several times, the combined organic solution are concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Chromatographing the residual oil on silica gel gives a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropanolethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(N1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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